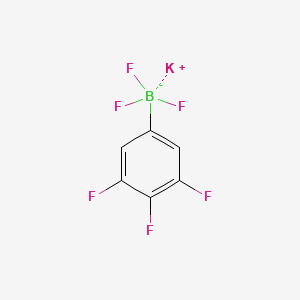

Potassium (3,4,5-trifluorophenyl)trifluoroborate

Descripción general

Descripción

Potassium (3,4,5-trifluorophenyl)trifluoroborate is an organoboron compound with the molecular formula C₆H₂BF₆K. It is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction that forms carbon-carbon bonds .

Métodos De Preparación

Potassium (3,4,5-trifluorophenyl)trifluoroborate can be synthesized through several methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with potassium bifluoride. The reaction typically occurs under mild conditions and results in the formation of the trifluoroborate salt . Industrial production methods often involve similar processes but are scaled up to accommodate larger quantities. The compound is purified through crystallization techniques, which are beneficial for large-scale production .

Análisis De Reacciones Químicas

Potassium (3,4,5-trifluorophenyl)trifluoroborate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.

Cross-Coupling Reactions: The most significant reaction is the Suzuki–Miyaura coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The major products formed from these reactions are typically biaryl compounds, which are valuable in pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

Cross-Coupling Reactions

2.1 Suzuki-Miyaura Cross-Coupling

One of the most significant applications of potassium (3,4,5-trifluorophenyl)trifluoroborate is in the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of aryl or alkenyl electrophiles with alkyl or aryl trifluoroborates to form biaryl compounds. The tetracoordinate nature of trifluoroborates allows them to act as protected forms of boronic acids, which can be activated under specific conditions.

- Example Case Study : Research has demonstrated that potassium alkyltrifluoroborates can be effectively coupled with various electrophiles such as aryl bromides and triflates using palladium catalysts. For instance, the coupling of potassium methyltrifluoroborate with halopurines has been reported to yield biologically active purine derivatives with high efficiency .

2.2 Other Cross-Coupling Variants

In addition to the Suzuki-Miyaura reaction, this compound can also participate in other coupling strategies such as:

- Sonogashira Coupling : This method involves the coupling of terminal alkynes with aryl halides or triflates.

- Negishi Coupling : In this reaction, organozinc reagents are coupled with electrophiles to form new carbon-carbon bonds.

Synthetic Methodologies

This compound serves as an effective reagent in various synthetic methodologies beyond just cross-coupling reactions:

- Borylation Reactions : Transition-metal-free borylation methods have been developed using this compound to convert aryl bromides into arylboronic acids directly. This process showcases high functional group tolerance and mild reaction conditions .

- Epoxidation Reactions : The compound can also be used in epoxidation reactions where C=C bonds are converted into epoxides with high selectivity and conversion rates .

Advantages Over Traditional Boron Reagents

The use of this compound offers several advantages:

- Stability : It remains stable under air and moisture conditions.

- Versatility : It can participate in a wide range of reactions including those that require oxidative conditions.

- Ease of Use : The preparation from inexpensive starting materials makes it accessible for various research applications.

Data Table: Comparison of Organoboron Compounds

| Compound Name | Stability | Common Applications | Advantages |

|---|---|---|---|

| This compound | High | Cross-coupling, borylation | Air/moisture stable |

| Potassium methyltrifluoroborate | Moderate | Suzuki-Miyaura coupling | Easily prepared |

| Potassium phenylboronate | Low | General organic synthesis | Less stable |

Mecanismo De Acción

The mechanism by which potassium (3,4,5-trifluorophenyl)trifluoroborate exerts its effects is primarily through its role as a nucleophilic coupling partner in Suzuki–Miyaura reactions. The reaction mechanism involves three main steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.

Transmetalation: The trifluoroborate transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst

Comparación Con Compuestos Similares

Potassium (3,4,5-trifluorophenyl)trifluoroborate is unique among organotrifluoroborates due to its specific substitution pattern on the phenyl ring. Similar compounds include:

Potassium phenyltrifluoroborate: Lacks the fluorine substitutions and has different reactivity and stability.

Potassium (4-fluorophenyl)trifluoroborate: Contains a single fluorine substitution, leading to different electronic properties.

Potassium (3,5-difluorophenyl)trifluoroborate: Has two fluorine substitutions, offering a balance between reactivity and stability

These comparisons highlight the unique properties of this compound, making it a valuable reagent in various chemical applications.

Actividad Biológica

Potassium (3,4,5-trifluorophenyl)trifluoroborate, with the CAS number 153766-81-5, is a compound that has garnered attention for its potential biological activities, particularly in the context of organic synthesis and medicinal chemistry. This article explores its biological activity, synthesis applications, and relevant case studies.

- Molecular Formula : C₆H₄BF₃K

- Molecular Weight : 184.01 g/mol

- Solubility : Soluble in polar solvents; low solubility in water (0.0601 mg/ml) .

- Log P : Indicates moderate lipophilicity with values ranging from 2.1 to 3.44 depending on the method used .

The biological activity of this compound is primarily linked to its role as a reagent in cross-coupling reactions, particularly the Suzuki–Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds in pharmaceuticals and agrochemicals. The introduction of trifluoroborate enhances the reactivity of aryl halides and allows for the formation of complex molecular architectures under mild conditions .

Biological Applications

- Immunomodulatory Drug Synthesis :

-

Anticancer Research :

- The compound's ability to form stable complexes with various substrates makes it a candidate for developing anticancer agents. Its application in synthesizing compounds that target cancer cell proliferation is currently under investigation.

Case Study 1: Enhanced Suzuki–Miyaura Coupling

A study published in the Journal of Organic Chemistry highlighted that replacing traditional bases with fluoride sources like this compound significantly improved yields in challenging Suzuki–Miyaura reactions involving glutarimide derivatives. The experimental data showed that this compound allowed for π-coordination mechanisms that are less reactive than typical metal catalysts .

Case Study 2: Synthesis of Bioactive Compounds

In another study focused on synthesizing bioactive compounds, this compound was utilized to create derivatives with potential therapeutic effects against various diseases. The results indicated a successful formation of desired products with minimal by-products, showcasing its efficiency as a synthetic tool .

Data Table: Comparison of Trifluoroborates in Biological Applications

Propiedades

IUPAC Name |

potassium;trifluoro-(3,4,5-trifluorophenyl)boranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BF6.K/c8-4-1-3(7(11,12)13)2-5(9)6(4)10;/h1-2H;/q-1;+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUQSKEVEHWBUMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=C(C(=C1)F)F)F)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BF6K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.